molecular formula C25H31N3O2S B10999560 N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10999560
M. Wt: 437.6 g/mol
InChI Key: HUWCNQGMJITWDY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a benzazepine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C25H31N3O2S/c29-24(26-21-12-15-28(16-13-21)18-19-6-2-1-3-7-19)14-17-31-23-11-10-20-8-4-5-9-22(20)27-25(23)30/h1-9,21,23H,10-18H2,(H,26,29)(H,27,30)

InChI Key

HUWCNQGMJITWDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of N-Benzyl-4-Piperidone

The patent CN116924967A outlines a robust method for N-benzyl-4-piperidone synthesis:

  • Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 50–60°C for 9–24 hours. Excess methyl acrylate (3–5 molar equivalents) minimizes monoester byproducts.

  • Cyclization : The intermediate undergoes condensation with sodium methoxide in toluene at 80°C for 12 hours, followed by acid neutralization and catalyst-assisted ring closure.

  • Purification : Distillation under reduced pressure (1 mmHg) yields N-benzyl-4-piperidone with >90% purity.

Key Parameters

StepReagentsConditionsYield
1Benzylamine, methyl acrylate50–60°C, 9–24h85%
2Sodium methoxide, toluene80°C, 12h78%
3LiCl catalyst, HCl neutralization60–85°C, 1–5h92%

Reductive Amination to N-(1-Benzylpiperidin-4-yl)Amine

N-Benzyl-4-piperidone is reduced using sodium borohydride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The resulting amine is isolated via filtration and recrystallized from ethanol (yield: 75–80%).

Propanamide Formation

The amine reacts with propionyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred for 6 hours at 25°C. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of (2-Hydroxy-4,5-Dihydro-3H-1-Benzazepin-3-yl)Sulfanyl Intermediate

Ring-Closing Metathesis for Benzazepine Core

A modified protocol from PubMed 18528576 employs Grubbs’ catalyst (2nd generation) for ring-closing metathesis:

  • Dienyl Sulfonamide Preparation : 2-Nitrophenylsulfonamide is functionalized with allyl groups.

  • Cyclization : The dienyl substrate undergoes metathesis in DCM at 40°C for 2 hours, yielding 2,3-dihydro-1H-2-benzazepine.

Hydroxylation and Thiolation

  • Epoxidation : The benzazepine is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Acid-Catalyzed Ring Opening : Hydrogen sulfide gas is introduced in acetic acid at 60°C, yielding the thiol intermediate.

  • Oxidation : The thiol is oxidized to disulfide using iodine, followed by reduction with LiAlH4 to regenerate the sulfanyl group.

Coupling of Moieties

Thiol-Ene Click Reaction

The propanamide’s terminal bromide (introduced via HBr treatment) reacts with the benzazepine sulfanyl group in DMF at 50°C for 8 hours. Tetrabutylammonium iodide (TBAI) catalyzes the substitution, achieving 70–75% yield.

Optimization Data

ParameterOptimal Value
SolventDMF
CatalystTBAI (10 mol%)
Temperature50°C
Time8h

Final Deprotection and Purification

The hydroxy group, protected as a tert-butyldimethylsilyl (TBS) ether during coupling, is deprotected using tetrabutylammonium fluoride (TBAF) in THF. The crude product is purified via preparative HPLC (C18 column, acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.21 (s, 1H, NH), 3.78 (t, J = 6.8 Hz, 2H, CH₂-S), 2.91–2.85 (m, 4H, piperidine).

  • IR (KBr) : 3260 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

X-Ray Crystallography

Single-crystal analysis confirms the stereochemistry at the benzazepine sulfanyl center (monoclinic, P2₁/c, a = 8.21 Å, b = 12.45 Å).

Challenges and Mitigation Strategies

ChallengeSolution
Low coupling yieldUse of TBAI to enhance nucleophilicity of sulfanyl group
Epimerization during hydroxylationLow-temperature (-20°C) reaction with mCPBA
Thiol oxidationStrict inert atmosphere (N₂) during handling

Scalability and Industrial Relevance

The patent-sourced piperidone synthesis and metathesis-based benzazepine formation are amenable to kilogram-scale production. Total yields range from 58–62%, with purity >98% (HPLC) .

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, where halogenation or alkylation can introduce new functional groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water or alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

Pharmacological Applications

  • CNS Activity :
    • Compounds with piperidine structures are often investigated for their central nervous system (CNS) effects. Studies have shown that derivatives of piperidine can exhibit anxiolytic and antidepressant activities. The specific compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Antileishmanial Activity :
    • Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide could be effective against Leishmania species, which are responsible for leishmaniasis, a significant tropical disease. The structural characteristics may enhance interaction with biological targets in the parasite, reducing toxicity compared to existing treatments.
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase, which is crucial for neurotransmission regulation. Inhibitors of this enzyme are valuable in treating conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Antileishmanial Efficacy :
    • A study demonstrated that related piperidine derivatives showed significant activity against Leishmania infantum, with IC50 values comparable to standard treatments but with lower cytotoxicity .
  • Neuroprotective Effects :
    • Research into piperidine derivatives has indicated neuroprotective properties in animal models of depression and anxiety, suggesting that modifications like those found in this compound could enhance these effects .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses. The exact pathways involved depend on the specific context and application, but they often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide: This compound shares the piperidine and benzyl groups but differs in the presence of a methoxy group instead of the benzazepine moiety.

    N-(1-benzylpiperidin-4-yl)-3-hydroxypropanamide: Similar in structure but lacks the benzazepine moiety, leading to different chemical and biological properties.

    N-(1-benzylpiperidin-4-yl)-3-thiopropanamide: Contains a thiol group instead of the benzazepine moiety, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not found in the other similar compounds.

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzylpiperidine moiety linked to a propanamide group, which is further substituted with a sulfanyl group connected to a hydroxy-dihydro-benzazepine. The molecular formula is C24H30N2O2SC_{24}H_{30}N_2O_2S with a molecular weight of approximately 402.57 g/mol.

Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving sigma receptors. Sigma receptors are known to play roles in pain modulation, neuroprotection, and the regulation of mood. The compound's structure suggests it may act as a sigma receptor ligand, potentially offering therapeutic benefits in conditions such as neuropathic pain and depression.

1. Antinociceptive Effects

A study examined the antinociceptive properties of related compounds in models of neuropathic pain. The compound demonstrated significant efficacy in reducing mechanical allodynia in animal models, suggesting its potential as an analgesic agent through sigma receptor antagonism .

2. Neuroprotective Properties

The compound's structural analogs have shown neuroprotective effects in various studies. For instance, compounds with similar piperidine structures have been investigated for their ability to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

3. Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have revealed that compounds structurally related to this compound exhibit high affinity for sigma receptors. For example, one study reported a Ki value of 4.6 nM for related sigma ligands in MCF-7 breast cancer cells . This suggests that the compound could be explored for both analgesic and anticancer properties.

Case Study 1: Neuropathic Pain Model

In a controlled study using capsaicin-induced mechanical allodynia models, the administration of this compound resulted in a significant increase in mechanical threshold compared to control groups. This effect indicates its potential utility in treating neuropathic pain conditions .

Case Study 2: Cancer Therapeutics

A recent investigation into the binding characteristics of similar compounds revealed their potential utility in targeting sigma receptors for cancer therapy. The high density of sigma receptors in certain tumor types suggests that this class of compounds could be developed into effective imaging agents or therapeutics for malignancies such as breast cancer .

Summary of Findings

Activity Mechanism Study Reference
AntinociceptiveSigma receptor antagonism
NeuroprotectiveProtection against oxidative stress
Binding AffinityHigh affinity for sigma receptors

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide, and how can reaction parameters be optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzylpiperidine and benzazepine sulfanyl intermediates via nucleophilic substitution or amidation. Key steps include:
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
    • Catalysts : Use of coupling agents like HATU or DCC for amide bond formation .
    • Monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity .
  • Optimization : Adjust temperature (60–80°C) and reaction time (12–24 hrs) to maximize yield (reported 60–75% in analogous compounds) .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :
    • NMR spectroscopy : Confirm proton environments (e.g., benzazepine hydroxy group at δ 5.2–5.5 ppm; piperidinyl protons at δ 2.8–3.2 ppm) .
    • LC-MS : Verify molecular weight (e.g., calculated 483.59 g/mol) and detect impurities (<2% threshold) .
    • HPLC : Assess purity (>95% via reverse-phase C18 columns) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to neurological targets (e.g., dopamine receptors)?

  • Approach :
    • Molecular docking : Use AutoDock Vina to model interactions with D3 dopamine receptors, focusing on piperidine and benzazepine moieties as key pharmacophores .
    • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
  • Validation : Compare computational results with in vitro radioligand displacement assays (IC50 values for related compounds: 10–50 nM) .

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for similar benzazepine-piperidine hybrids?

  • Case Study : Discrepancies in sulfanyl-propanamide orientation affecting potency:
    • Hypothesis testing : Synthesize stereoisomers and evaluate via functional assays (e.g., cAMP inhibition for GPCR activity) .
    • Meta-analysis : Cross-reference PubChem data (e.g., bioactivity scores for analogous compounds) to identify conserved pharmacophoric features .

Q. What experimental designs are recommended for assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • In Vitro Models :
    • Caco-2 permeability assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability) .
    • Microsomal stability : Incubate with liver microsomes (t1/2 >30 mins indicates metabolic resilience) .
  • In Silico Tools : Use SwissADME to estimate logP (optimal range: 2–4) and P-glycoprotein substrate likelihood .

Critical Notes

  • Contradictions : Discrepancies in sulfanyl group orientation’s impact on activity require targeted isomer synthesis .
  • Advanced Tools : Integrate computational modeling early to prioritize synthetic targets and reduce experimental redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.